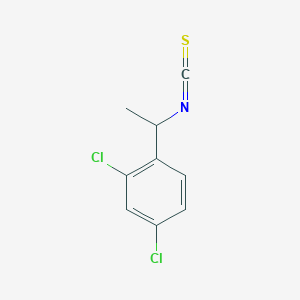

2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene

Description

2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene is a synthetic compound characterized by its dichloro and isothiocyanatoethyl functional groups. It belongs to the benzene family and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Properties

IUPAC Name |

2,4-dichloro-1-(1-isothiocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2NS/c1-6(12-5-13)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWHKYLIKPGDMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Cl)Cl)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene typically involves the reaction of 2,4-dichlorobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or ethanol. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene undergoes various chemical reactions, including:

Nucleophilic substitution: The isothiocyanate group can be substituted by nucleophiles such as amines or alcohols.

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: The isothiocyanate group can be reduced to form amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols under basic conditions.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic substitution: Formation of thiourea derivatives.

Oxidation: Formation of sulfonyl derivatives.

Reduction: Formation of amines.

Scientific Research Applications

Chemical Synthesis

Intermediate for Organic Compounds

2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene serves as a vital intermediate in the synthesis of various organic compounds. Its structure allows for further chemical modifications through nucleophilic substitution reactions. The presence of chlorine atoms enhances its reactivity, making it suitable for producing derivatives utilized in pharmaceuticals and agrochemicals.

Reactions and Transformations

The compound can undergo several significant reactions:

- Nucleophilic Substitution: The isothiocyanate group can be replaced by nucleophiles, leading to the formation of various derivatives.

- Hydrolysis: In aqueous conditions, hydrolysis can yield products such as 2,4-dichlorobenzoic acid.

- Oxidation: Depending on the oxidizing agent, it may be converted to other functional groups, enhancing its utility in organic synthesis.

Material Science

Polymer Production

In material science, this compound is employed in the production of flame-retardant polymers. Its incorporation into polymer formulations significantly enhances thermal stability and fire resistance. This property is particularly valuable in industries where fire safety is critical, such as construction and transportation.

Biological Studies

Environmental Fate Studies

The compound is utilized as a model for studying the environmental fate and degradation of chlorinated aromatic compounds. Research indicates that such compounds can persist in the environment and pose risks to both human health and ecosystems. Understanding their degradation pathways is crucial for assessing their environmental impact.

Herbicide Safener Development

Recent studies have explored derivatives of this compound for use as herbicide safeners. These derivatives have shown promise in protecting crops from herbicide damage. For instance, specific synthesized compounds demonstrated effective detoxification mechanisms against herbicides like fenoxaprop-P-ethyl in wheat crops.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Synthesis | Intermediate for dyes and pharmaceuticals | Versatile precursor in organic reactions |

| Material Science | Production of flame-retardant polymers | Enhanced thermal stability |

| Biological Studies | Environmental fate modeling | Insights into toxicity and degradation |

| Agrochemical Development | Safeners for herbicides | Crop protection against herbicide injury |

Case Study 1: Agrochemical Applications

A study synthesized a series of triazole derivatives from this compound. These compounds were tested for their ability to mitigate herbicide toxicity in wheat crops. Results indicated that specific derivatives exhibited superior safener activity compared to commercial alternatives.

Case Study 2: Material Properties

Research into the incorporation of this compound into polymer formulations highlighted its effectiveness in enhancing flame retardancy. Polymers modified with this compound showed improved thermal stability under high-temperature conditions, making them suitable for applications in construction and transportation industries.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene involves its interaction with biological molecules, leading to the inhibition of specific enzymes or pathways. The isothiocyanate group is known to react with thiol groups in proteins, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity. This mechanism is similar to other isothiocyanate-containing compounds .

Comparison with Similar Compounds

Similar Compounds

- 2,4-Dichlorobenzyl isothiocyanate

- 4-Chloro-3-(isothiocyanatomethyl)benzoic acid

- 2,4-Dichloro-1-(isothiocyanatomethyl)benzene

Uniqueness

2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both dichloro and isothiocyanatoethyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Biological Activity

2,4-Dichloro-1-(1-isothiocyanatoethyl)benzene is an organic compound characterized by the presence of two chlorine atoms and an isothiocyanate functional group. Its molecular formula is and it has a molecular weight of approximately 239.14 g/mol. This compound has garnered attention due to its potential biological activity, particularly in agricultural applications and its interactions with biological molecules.

The compound features a benzene ring substituted with dichlorine and an isothiocyanatoethyl group, contributing to its chemical reactivity. It can undergo nucleophilic substitution reactions, particularly with thiols and amines, leading to the formation of various derivatives. The presence of chlorine atoms enhances its susceptibility to nucleophilic attack, which can result in complex structures or the release of chloride ions.

The biological activity of this compound primarily stems from its ability to interact with biological macromolecules such as proteins and nucleic acids. The isothiocyanate functional group is known for its reactivity towards thiol groups in proteins, leading to modifications that can alter protein function. This property is crucial for understanding its potential therapeutic effects.

Toxicological Studies

Toxicological evaluations have indicated that compounds structurally related to this compound exhibit significant adverse effects. For instance, studies on similar compounds have shown carcinogenic properties, inducing tumors in rodent models. Specifically, exposure to certain chlorinated compounds has been linked to liver and kidney tumors in rats and mice .

The lowest observed adverse effect level (LOAEL) for related compounds was determined at 93 mg/kg body weight per day based on hepatotoxic effects observed in long-term feeding studies .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl Isothiocyanate | Benzene ring with an isothiocyanate | Known for strong anticancer properties |

| 2-Chlorobenzyl Isothiocyanate | Chlorine atom on benzene | Exhibits moderate antibacterial activity |

| 4-Isothiocyanatobenzyl Alcohol | Hydroxy group in addition to isothiocyanate | Potentially useful in medicinal chemistry |

| This compound | Two chlorine atoms and an isothiocyanate | Enhanced reactivity and biological interactions compared to others |

The presence of two chlorine atoms distinguishes this compound from others, potentially enhancing its reactivity and biological interactions.

Case Studies

Research involving the biological activity of isothiocyanates has highlighted their roles in cancer prevention. For instance, studies have shown that certain isothiocyanates can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of cell signaling pathways .

In agricultural settings, compounds like this compound are being explored for their potential use as pesticides due to their biological activity against pests while also posing risks to non-target organisms .

Q & A

Q. What are the recommended synthetic routes for 2,4-dichloro-1-(1-isothiocyanatoethyl)benzene, and how can reaction intermediates be optimized?

- Methodological Answer : Synthesis typically involves introducing the isothiocyanate group (-NCS) to a chlorinated benzene precursor. A common approach is reacting 2,4-dichloro-1-(1-aminoethyl)benzene with thiophosgene (CSCl₂) under controlled anhydrous conditions. Optimization includes monitoring reaction temperature (0–5°C to avoid side reactions) and using inert solvents like dichloromethane. Intermediate purity can be verified via thin-layer chromatography (TLC) or HPLC, with yields improved by slow addition of reagents and exclusion of moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the aromatic chlorine positions and isothiocyanate group. H NMR should show signals for the ethyl group (δ ~1.5–2.0 ppm for CH₃ and δ ~4.0–4.5 ppm for CH₂).

- IR : A strong absorption band near 2050–2100 cm⁻¹ confirms the -NCS group.

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 284.092 (C₁₂H₇Cl₂NO₃S). Contradictions between techniques (e.g., unexpected peaks in NMR) require cross-validation via X-ray crystallography (if crystals are obtainable) or 2D NMR (COSY, HSQC) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to volatile thiocyanate byproducts.

- Storage : Store in airtight containers at –20°C, away from moisture and oxidizing agents.

- Spill Management : Neutralize spills with a 10% sodium bicarbonate solution and absorb with inert material (e.g., vermiculite).

- Waste Disposal : Collect in halogenated waste containers for incineration .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the isothiocyanate group in this compound for targeted functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic nature of the -NCS group. Solvent effects (e.g., polar aprotic vs. protic) are simulated using the Polarizable Continuum Model (PCM). Key parameters include charge distribution at the sulfur atom and activation energy for nucleophilic attack (e.g., by amines). Experimental validation involves kinetic studies under varying solvent conditions .

Q. What experimental strategies resolve challenges in crystallizing this compound for structural analysis?

- Methodological Answer :

- Solvent Screening : Test mixed solvents (e.g., hexane/ethyl acetate) for slow evaporation.

- Temperature Gradients : Use gradient cooling (e.g., 40°C → 4°C over 48 hours).

- Seeding : Introduce microcrystals from prior attempts.

- X-ray Refinement : Employ SHELXL for small-molecule refinement, focusing on resolving disorder in the ethyl-NCS moiety. Anisotropic displacement parameters improve model accuracy .

Q. How does this compound interact with biological macromolecules, and what assays quantify its binding affinity?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics to proteins (e.g., albumin).

- Fluorescence Quenching : Monitors interactions with tryptophan residues in enzymes.

- Molecular Docking : Uses AutoDock Vina to predict binding poses, validated by site-directed mutagenesis.

- Cellular Uptake Studies : Radiolabel the compound with S (from the -NCS group) and track accumulation in cell lines via scintillation counting .

Regulatory and Analytical Considerations

Q. What regulatory restrictions apply to this compound due to structural analogs, and how do they impact laboratory use?

- Methodological Answer : While not directly regulated, analogs like nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene) are banned pesticides due to teratogenicity. Researchers must adhere to institutional biosafety committees (IBCs) for approval, emphasizing containment (BSL-2) and disposal protocols. Environmental risk assessments (ERA) should evaluate aquatic toxicity using OECD Test Guideline 201 .

Q. How can degradation pathways of this compound be studied to assess environmental persistence?

- Methodological Answer :

- Photolysis : Expose to UV light (254 nm) in aqueous solutions; analyze products via LC-MS/MS.

- Hydrolysis : Test stability at pH 4, 7, and 9 (40°C, 7 days). Major products may include thioureas or benzothiazoles.

- Microbial Degradation : Use soil slurry assays with Pseudomonas spp.; track metabolite formation via GC-TOF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.